molecular formula C9H9ClO2 B105528 Methyl 4-chlorophenylacetate CAS No. 52449-43-1

Methyl 4-chlorophenylacetate

Cat. No. B105528
CAS RN: 52449-43-1
M. Wt: 184.62 g/mol
InChI Key: WWIYGBWRUXQDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chlorophenylacetate is a chemical compound that is part of a broader class of organic compounds containing a phenyl group attached to an acetyl group with a chlorine substituent. The presence of the chlorine atom on the phenyl ring can significantly affect the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to methyl 4-chlorophenylacetate involves various chemical reactions. For instance, 4-chlorophenyl acrylate (CPA), a related compound, was prepared by reacting 4-chlorophenol with acryloyl chloride in the presence of triethylamine in ethyl acetate solution . Another related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was synthesized using a 1,3-dipolar cycloaddition reaction, a method known as click chemistry . These methods demonstrate the versatility in synthesizing chlorophenylacetate derivatives.

Molecular Structure Analysis

The molecular structure of compounds in the methyl 4-chlorophenylacetate family has been studied using various techniques. X-ray diffraction data revealed that one such compound crystallized in an orthorhombic system with specific unit-cell parameters, indicating a well-defined crystalline structure . Another compound's structure was determined by X-ray diffractometry, which showed the presence of intramolecular hydrogen bonds . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of methyl 4-chlorophenylacetate derivatives has been explored in various studies. For example, copolymerization reactions involving 4-chlorophenyl acrylate and methyl acrylate have been performed to synthesize polymers with potential applications in the leather industry . Additionally, the reaction of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with C-active nucleophiles in the presence of TMSOTf via C-C bond formation has been used to obtain compounds with potential anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-chlorophenylacetate derivatives have been characterized using various techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy were used to characterize the polymers synthesized from 4-chlorophenyl acrylate . The thermal properties of these polymers were also studied using thermogravimetric analysis (TGA), revealing that the thermal stability of the copolymer increases with the CPA content . These properties are essential for the practical application of these materials in industries such as pharmaceuticals and polymers.

Scientific Research Applications

Degradation and Environmental Remediation

Research has explored the degradation processes of chlorophenol compounds, which are structurally related to Methyl 4-chlorophenylacetate, primarily focusing on their environmental impact and remediation strategies. Studies by Sharma, Mukhopadhyay, and Murthy (2012) have examined the rate parameters of degradation/mineralization of 4-chlorophenol using organic oxidants and UV irradiation. This study highlights the potential of using advanced oxidation processes for the degradation of chlorophenol compounds in environmental contexts, such as wastewater treatment (Sharma, Mukhopadhyay, & Murthy, 2012).

Herbicide Impact and Soil Interaction

Investigations into chlorophenoxy compounds, which share a functional group with Methyl 4-chlorophenylacetate, reveal their widespread use as herbicides and their potential environmental and human health impacts. For example, Stackelberg (2013) conducted a systematic review of carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, providing insight into the risks and mechanisms of action related to these chemicals (Stackelberg, 2013). Additionally, Skiba, Kobyłecka, and Wolf (2017) studied the influence of chlorophenoxy acetic acids on the uptake and translocation of heavy metals in wheat, shedding light on the interactions between these herbicides and plant uptake mechanisms in agricultural settings (Skiba, Kobyłecka, & Wolf, 2017).

Photocatalytic Applications

The photocatalytic properties of compounds related to Methyl 4-chlorophenylacetate have been studied for environmental applications. For instance, Yan et al. (2019) designed a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction for detecting chlorophenol compounds. This study demonstrates the potential use of related compounds in constructing sensitive and selective methods for environmental monitoring, particularly for detecting toxic pollutants in water (Yan et al., 2019).

Soil Microbial Interactions

The interaction between earthworms and microbial communities in soil, particularly in the context of degrading phenoxyalkanoic acid herbicides, has been explored. Liu et al. (2011) demonstrated that earthworms can stimulate the abundance and activity of herbicide degraders in soil, suggesting a potential role for biotic factors in enhancing the degradation of compounds similar to Methyl 4-chlorophenylacetate in soil ecosystems (Liu et al., 2011).

Safety And Hazards

Methyl 4-chlorophenylacetate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIYGBWRUXQDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200448
Record name Methyl 4-chlorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chlorophenylacetate

CAS RN

52449-43-1
Record name Benzeneacetic acid, 4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52449-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chlorophenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052449431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-chlorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chlorophenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Chlorophenylacetic acid (5.0 g) was dissolved in 10% hydrogen chloride-methanol solution (50 ml) and heated under reflex for 14 hours. The solvent then was removed under reduced pressure and saturated sodium hydrogencarbonate solution was added to the residue, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and condensed under reduced pressure to provide methyl 2-(4-chlorophenyl)acetate (5.35 g) as a colorless, oily substance.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 100 g (0.59 mole) of 4-chlorophenylacetic acid in 165 ml of 1,2-dichloroethane and 96 ml (2.4 moles) of methanol was added 2.75 ml of concentrated sulfuric acid, and the mixture was refluxed for 6 hours. It was then cooled, poured into an aqueous sodium bicarbonate solution and stirred. The organic layer was separated, dried over anhydrous sodium sulfate, filtered, and the filtrate was evaporated to dryness to give 102 g (94% yield) of methyl (4-chlorophenyl)acetate.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-(4-chlorophenyl)acetic acid (20.0 g, 117 mmol) in dry methanol (235 mL) was treated with 5 drops of concentrated H2SO4 (cat.) at room temperature. The mixture was stirred overnight to completion, and then concentrated in vacuo to about 40 milliliters. The concentrate was partitioned between ether and half saturated NaHCO3 solution. The aqueous portion was back-extracted once with ether, and the organics were combined. The organic portion was washed with water, then brine, dried over MgSO4, and concentrated in vacuo. The material was placed under high vacuum for one hour to afford the pure methyl 2-(4-chlorophenyl)acetate as a pale yellow oil (19.8 g, 92%). 1H NMR (CDCl3, 400 MHz) δ 7.30 (d, J=8.4 Hz, 2H), 7.21 (d, J=8.4 Hz, 2H), 3.70 (s, 3H), 3.60 (2, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Chlorophenylacetic acid (100 g, 0.59 mol) was dissolved in 1,2-dichloroethane (165 ml) and methanol (96 ml, 2.4 moles) and to the solution was added concentrated sulfuric acid (2.75 ml), followed by refluxing for 6 hours. The mixture was cooled and aqueous NaHCO3 was added, followed by stirring. The resulting organic layer was separated, dried over anhydrous sodium sulfate, collected by filtration and concentrated to dryness to obtain methyl-(4-chlorophenyl)-acetate (102 g, yield 94%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chlorophenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chlorophenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 4-chlorophenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 4-chlorophenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 4-chlorophenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 4-chlorophenylacetate

Citations

For This Compound
32
Citations
TE Stevens - The Journal of Organic Chemistry, 1968 - ACS Publications
… concentrated and crystallized from hexane to 0.82g give methyl 4-chlorophenylacetate,mp 34-36. Preparation of Ethyl a-Fluorimino-4-chlorophenylacetate.— From 0.46 g of lb in 5 ml of …
Number of citations: 11 pubs.acs.org
H Kaneko, Y Takamatsu, Y Okuno, J Abiko… - Xenobiotica, 1988 - Taylor & Francis
… Methyl 4-chlorophenylacetate was reacted with ethyl bromide or methyl bromide in the … These methyl esters and methyl 4-chlorophenylacetate were hydrolysed by sodium hydroxide …
Number of citations: 33 www.tandfonline.com
PA Procopiou, C Browning, PM Gore, SM Lynn… - Bioorganic & medicinal …, 2012 - Elsevier
… (34) was treated with methanol to give the mono-methyl ester 35, 16 and the resulting monocarboxylic acid was activated with CDI and treated with methyl 4-chlorophenylacetate in the …
Number of citations: 14 www.sciencedirect.com
JB Lambert, HW Mark, ES Magyar - Journal of the American …, 1977 - ACS Publications
Enhanced participation by an aryl group insolvolysis can be achieved by placing an electron-withdrawing substituent vicinal to theleaving group. We have examined the acetolysis of …
Number of citations: 44 pubs.acs.org
GE Jagdmann Jr, JH Chan, VL Styles… - Journal of …, 1995 - Wiley Online Library
… The procedure for the preparation of 11a was followed using methyl 4-chlorophenylacetate (4.06 g, 22 mmoles) as the starting ester. The crude product was filtered through alumina (…
Number of citations: 33 onlinelibrary.wiley.com
T Clark, CS James, DAM Watkins - Chemosphere, 1985 - Elsevier
The fungicide diclobutrazol (2RS,3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol was irradiated by ultra-violet light in methanol solution using (1) …
Number of citations: 6 www.sciencedirect.com
J Chan - academia.edu
… The procedure for the preparation of 11a was followed using methyl 4-chlorophenylacetate (4.06 g, 22 mmoles) as the starting ester. The crude product was filtered through alumina (…
Number of citations: 0 www.academia.edu
EM Mangnus, LA Van Vliet… - Journal of Agricultural …, 1992 - ACS Publications
… For the preparation of analogue 11 from methyl 4-chlorophenylacetate the procedure described for 7 was followed. The crude product was purified by flash chromatography (silica gel; …
Number of citations: 69 pubs.acs.org
L Puleo, P Marini, R Avallone, M Zanchet… - Bioorganic & medicinal …, 2012 - Elsevier
… Starting from commercially available 1,2-dichloro-4-fluoro-5-nitrobenzene and methyl-4-chlorophenylacetate, an aromatic S N reaction provided the intermediate 3, which was …
Number of citations: 25 www.sciencedirect.com
AC Pronay - 1963 - search.proquest.com
The author is further indebted to the Department of Agricultural and Biological Chemistry for the receipt of an unrestricted research as si stantship during the last year of his work. Further …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.